6-Nitro-2-tetralone
Overview
Description
6-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Nitro-2-tetralone involves nitration, a simple and efficient way of introducing a variety of substituents on aliphatic as well as aromatic systems . The nitration of 1-tetralone results in the introduction of the NO2 group at different positions of the tetralone nucleus .Molecular Structure Analysis
The molecular weight of 6-Nitro-2-tetralone is 191.18 . It has a density of 1.322g/cm3 and a boiling point of 357ºC .Chemical Reactions Analysis
The reaction of benzylidene tetralones with hydrazine in acetic acid leads to the synthesis of new substituted benzo[g]indazoles functionalized with a 6-nitro group . These compounds have shown significant antiproliferative activity against selected cancer cell lines .Physical And Chemical Properties Analysis
6-Nitro-2-tetralone has a molecular weight of 191.18 . It has a density of 1.322g/cm3 . The boiling point of 6-Nitro-2-tetralone is 357ºC .Scientific Research Applications
Synthesis and Chemical Applications
6-Nitro-2-tetralone serves as an intermediate in the synthesis of various chemical compounds. Yang Yan-hui (2005) demonstrated the synthesis of 6-acetamido-1-tetralone, starting from 3-benzoylpropoinic acid, through a series of steps including nitrofication, nitro-reduction, acylation, carbonyl reduction, and cyclization. The synthetic route was found to be easily manipulated, showcasing the compound's utility in organic synthesis (Yang Yan-hui, 2005).
Viviana Cuartas et al. (2019) synthesized new benzo[g]indazoles functionalized with 6-nitro and 6-amino groups, starting from benzylidene tetralones. These compounds demonstrated significant antiproliferative and antibacterial activities, indicating the potential of 6-Nitro-2-tetralone derivatives in pharmaceutical applications (Viviana Cuartas et al., 2019).
Photocrystallography and Material Sciences
S. E. Kutniewska et al. (2020) reported the synthesis of a photoswitchable nickel nitro complex using 6-Nitro-2-tetralone. The compound underwent full light-induced isomerization and exhibited thermal stability, making it an interesting candidate for material science applications, particularly in the development of photoswitchable materials (S. E. Kutniewska et al., 2020).
Catalysis
Mihaela M. Trandafir et al. (2020) used 7-nitro-1-tetralone in the selective hydrogenation of nitroderivatives. They found that certain catalysts showed high activity and selectivity for this reaction, indicating the potential of 6-Nitro-2-tetralone in catalytic processes (Mihaela M. Trandafir et al., 2020).
Safety And Hazards
6-Nitro-2-tetralone is used for research and development purposes only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this chemical .
Future Directions
The synthesis of new substituted benzo[g]indazoles functionalized with a 6-nitro group by the reaction of benzylidene tetralones with hydrazine in acetic acid has shown potential for future research . These compounds have demonstrated significant antiproliferative activity against selected cancer cell lines and could be further explored for their potential applications .
properties
IUPAC Name |
6-nitro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOCPWNIMFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585723 | |
Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-tetralone | |
CAS RN |
200864-16-0 | |
Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.